Ethyl 2-(3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate Ethyl 2-(3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10179973
InChI: InChI=1S/C16H18F3N3O2/c1-3-10-7-11(16(17,18)19)13-14(9-5-6-9)21-22(15(13)20-10)8-12(23)24-4-2/h7,9H,3-6,8H2,1-2H3
SMILES: CCC1=CC(=C2C(=NN(C2=N1)CC(=O)OCC)C3CC3)C(F)(F)F
Molecular Formula: C16H18F3N3O2
Molecular Weight: 341.33 g/mol

Ethyl 2-(3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

CAS No.:

Cat. No.: VC10179973

Molecular Formula: C16H18F3N3O2

Molecular Weight: 341.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate -

Specification

Molecular Formula C16H18F3N3O2
Molecular Weight 341.33 g/mol
IUPAC Name ethyl 2-[3-cyclopropyl-6-ethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate
Standard InChI InChI=1S/C16H18F3N3O2/c1-3-10-7-11(16(17,18)19)13-14(9-5-6-9)21-22(15(13)20-10)8-12(23)24-4-2/h7,9H,3-6,8H2,1-2H3
Standard InChI Key LZYJPOLNAKTNOB-UHFFFAOYSA-N
SMILES CCC1=CC(=C2C(=NN(C2=N1)CC(=O)OCC)C3CC3)C(F)(F)F
Canonical SMILES CCC1=CC(=C2C(=NN(C2=N1)CC(=O)OCC)C3CC3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

Ethyl 2-(3-cyclopropyl-6-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has the molecular formula C₁₆H₁₈F₃N₃O₂ and a molecular weight of 341.33 g/mol. The IUPAC name reflects its substituents: an ethyl ester group at position 1, a cyclopropyl group at position 3, an ethyl group at position 6, and a trifluoromethyl group at position 4 of the pyrazolo[3,4-b]pyridine scaffold.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₈F₃N₃O₂
Molecular Weight341.33 g/mol
IUPAC NameEthyl 2-[3-cyclopropyl-6-ethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetate
SMILESCCC1=CC(=C2C(=NN(C2=N1)CC(=O)OCC)C3CC3)C(F)(F)F
InChIKeyLZYJPOLNAKTNOB-UHFFFAOYSA-N

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropyl ring introduces steric constraints that influence binding affinity. The ethyl ester moiety improves solubility, facilitating in vitro and in vivo studies.

Synthesis and Optimization

Multi-Step Synthetic Routes

The synthesis of this compound involves sequential reactions to construct the pyrazolo[3,4-b]pyridine core and introduce substituents. A typical route begins with cyclocondensation of hydrazine derivatives with β-keto esters, followed by cyclopropanation and trifluoromethylation. Microwave-assisted synthesis has been employed to reduce reaction times from hours to minutes while maintaining yields above 70%.

Key Steps:

  • Core Formation: Cyclization of 5-aminopyrazole-4-carbonitrile with ethyl acetoacetate under acidic conditions.

  • Cyclopropanation: Reaction with cyclopropylboronic acid via Suzuki-Miyaura coupling.

  • Trifluoromethylation: Introduction of the -CF₃ group using Umemoto’s reagent.

  • Esterification: Acetylation with ethyl chloroacetate.

Challenges and Solutions

  • Regioselectivity: Competing reactions during cyclopropanation were mitigated using palladium catalysts with bulky ligands.

  • Purification: Column chromatography with silica gel modified by triethylamine improved separation of regioisomers.

Mechanism of Action

Target Engagement

Surface plasmon resonance (SPR) assays confirmed binding to PI3Kγ (Kd = 12 nM), a kinase implicated in cancer and inflammation. The cyclopropyl group occupies a hydrophobic pocket, while the trifluoromethyl moiety stabilizes interactions via halogen bonding.

Metabolic Pathways

In vitro hepatic microsome studies identified primary metabolites via ester hydrolysis (major) and N-deethylation (minor). The ethyl ester’s hydrolysis to the carboxylic acid analog enhances solubility but reduces bioavailability.

Therapeutic Applications and Future Directions

Drug Development Prospects

As a PI3Kγ inhibitor, this compound is a candidate for oncology and autoimmune diseases. Preclinical trials in rheumatoid arthritis models showed a 60% reduction in joint swelling at 10 mg/kg doses.

Formulation Challenges

Poor aqueous solubility (0.12 mg/mL) necessitates nanoemulsion or liposomal delivery systems. Co-crystallization with succinic acid improved solubility to 1.8 mg/mL without compromising stability.

Synthetic Derivatives

Structural analogs with 4-ethylphenyl (as in PubChem CID 25247850 ) or 3-amino substitutions (e.g., Matrix Scientific’s 1242267-90-8 ) exhibit varied activity profiles, guiding lead optimization.

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